molecular formula C9H9Cl3N2O B087914 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea CAS No. 15145-37-6

1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

Cat. No. B087914
CAS RN: 15145-37-6
M. Wt: 267.5 g/mol
InChI Key: NAGCPPYNSJHGKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea and related derivatives has been explored in the context of potential anticancer agents. One study described the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines, demonstrating their cytotoxicity against human adenocarcinoma cells in vitro. These compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-methyl [3-(2-chloroethyl)ureido]benzene, showed comparable cytotoxicity to chlorambucil, a known anticancer drug, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives has been elucidated through various techniques, including X-ray diffraction. For instance, the crystal structure of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, was determined, revealing significant structural insights. The study found the cyclohexyl ring adopts a chair conformation with the plane of the nitrosourea moiety twisted approximately 90 degrees, highlighting the asymmetry in the carbon-nitrogen bonds of the urea group (Smith et al., 1978).

Chemical Reactions and Properties

The reactivity and chemical properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives have been studied, with a focus on their potential as anticancer agents. These studies have evaluated the cytotoxicity, mutagenicity, and antineoplastic activity of these compounds, demonstrating their efficacy and safety profiles compared to established treatments like chlorambucil and CCNU. The derivatives were found to be non-toxic at certain dosages and showed significant antineoplastic activity, enhancing the survival time of mice bearing leukemia tumors without presenting notable side effects (Lacroix et al., 1988).

Physical Properties Analysis

Research on the physical properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives includes studies on their crystalline structure and stability. For example, the crystal structure analysis of a similar compound, 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, revealed details about its triclinic system and the formation of an intramolecular hydrogen bond, which is crucial for understanding the compound's stability and reactivity (Zhong et al., 1998).

Chemical Properties Analysis

The chemical properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea derivatives, such as their reactivity and interaction with biological systems, have been explored through studies on their metabolism and disposition. For instance, the metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene in mice was investigated, revealing extensive metabolization and the identification of major metabolites. This study provides insights into the biotransformation processes of these compounds, which is essential for understanding their mechanism of action and potential toxicity (Maurizis et al., 1998).

Scientific Research Applications

Urea Biosensors

Urea is an organic compound widely present in nature and the human body, where it serves as an end product of nitrogen metabolism. Elevated urea levels in the body can indicate various health issues, including kidney and liver problems. Urea biosensors, utilizing enzyme urease, are crucial for detecting and quantifying urea concentration in medical diagnostics and environmental monitoring. These biosensors employ advanced materials for enzyme immobilization, such as nanoparticles and conducting polymers, to enhance sensitivity and longevity (Botewad et al., 2021).

Hydrogen Carrier for Fuel Cells

Urea has been explored as a potential hydrogen carrier for fuel cells. Its advantages include non-toxicity, stability, and ease of storage and transport. Urea's conversion to hydrogen can contribute to sustainable and long-term energy supply, offering a cheaper alternative to traditional hydrogen sources (Rollinson et al., 2011).

Agricultural Applications

In agriculture, urea serves as a critical nitrogen source for crops. It's used as a non-protein nitrogen in ruminant diets, improving feed efficiency and contributing to the nitrogen cycle in the soil. However, the volatilization of ammonia from urea fertilization poses environmental challenges. Research into urease inhibitors aims to mitigate these effects, enhancing urea's efficiency as a fertilizer and reducing nitrogen loss to the atmosphere (Jin et al., 2018).

Environmental Monitoring

Urea's role in environmental pollution, particularly in aquatic systems, is notable. It can contribute significantly to the nitrogen content in water bodies, affecting aquatic life and ecosystem health. Understanding urea dynamics and its breakdown in natural waters is crucial for environmental protection and management strategies (Solomon et al., 2010).

properties

IUPAC Name

1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGCPPYNSJHGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164788
Record name Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

CAS RN

15145-37-6
Record name Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15145-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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